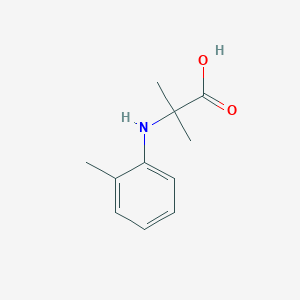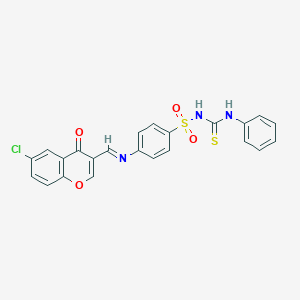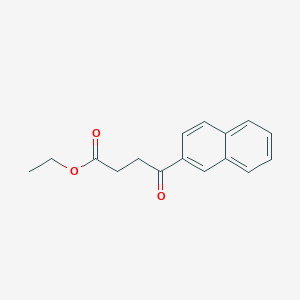![molecular formula C9H17NO2 B182617 1-Oxa-9-azaspiro[5.5]undecan-5-ol CAS No. 174469-91-1](/img/structure/B182617.png)
1-Oxa-9-azaspiro[5.5]undecan-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxa-9-azaspiro[5.5]undecan-5-ol is a spirocyclic compound characterized by a unique structural feature that combines the flexibility of aliphatic compounds with a limited number of degrees of freedom. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities and potential as a drug-like molecule .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-9-azaspiro[5.5]undecan-5-ol can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like Lewis acids.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Prins cyclization reaction. The process would require optimization of reaction conditions to ensure high yield and purity. Solvent removal is typically performed by evaporation on a rotary evaporator, followed by drying the residue under reduced pressure .
Análisis De Reacciones Químicas
Types of Reactions
1-Oxa-9-azaspiro[5.5]undecan-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Aplicaciones Científicas De Investigación
1-Oxa-9-azaspiro[5.5]undecan-5-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules.
Medicine: Potential use in the development of antituberculosis drugs and other therapeutic agents.
Industry: Utilized in the production of various spirocyclic compounds with diverse biological activities.
Mecanismo De Acción
The mechanism of action of 1-Oxa-9-azaspiro[5.5]undecan-5-ol involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the function of this transporter protein, which is essential for the survival of Mycobacterium tuberculosis. This inhibition leads to the disruption of cell wall biosynthesis and ultimately the death of the bacterial cell .
Comparación Con Compuestos Similares
Similar Compounds
- 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol
- 1-oxa-9-azaspiro[5.5]undecan-4-one hydrochloride
- 9-oxa-2-azaspiro[5.5]undecan-5-one hydrochloride
Uniqueness
1-Oxa-9-azaspiro[5.5]undecan-5-ol stands out due to its unique spirocyclic structure, which imparts a combination of flexibility and rigidity. This structural feature enhances its potential as a drug-like molecule with diverse biological activities. Additionally, its ability to inhibit the MmpL3 protein makes it a promising candidate for the development of new antituberculosis drugs .
Propiedades
IUPAC Name |
1-oxa-9-azaspiro[5.5]undecan-5-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c11-8-2-1-7-12-9(8)3-5-10-6-4-9/h8,10-11H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGOQZNAPVCOGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(CCNCC2)OC1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














